3-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C17H15FN2O3S3, and it has a molecular weight of 410.5. It contains several functional groups, including a fluorophenyl group, a sulfonyl group, and a methylthio group, which are likely to influence its chemical behavior.Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Sulfonyl fluorides, including our compound of interest, have found applications in drug development. Researchers explore their potential as enzyme inhibitors, protease inhibitors, and other bioactive molecules. The unique combination of the fluorine atom and the sulfonamide group can enhance binding affinity and selectivity. Further studies could reveal specific targets for therapeutic intervention .
Photocatalysis and Electrochemistry
Against the backdrop of environmental friendliness and sustainability, photochemical and electrochemical strategies have gained prominence. Sulfonyl fluorides participate in these processes, acting as reactive intermediates. Investigating their behavior under light or electrochemical conditions could lead to innovative synthetic methodologies .
Mechanism of Action
The mechanism of action of this compound is not explicitly mentioned in the available resources. It’s possible that the compound’s activity is related to its structure, particularly the presence of the fluorophenyl, sulfonyl, and methylthio groups.
Safety and Hazards
properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S3/c1-24-13-3-2-4-14-16(13)20-17(25-14)19-15(21)9-10-26(22,23)12-7-5-11(18)6-8-12/h2-8H,9-10H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRSKBFNTWEFBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide |
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